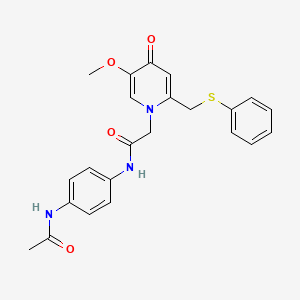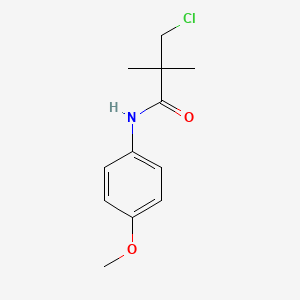
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidinyl group, and the introduction of the fluorophenoxy moiety. Common reagents and conditions used in these steps may include:
Formation of Piperidine Ring: Cyclization reactions using amines and aldehydes or ketones.
Attachment of Pyrimidinyl Group: Nucleophilic substitution reactions using pyrimidinyl halides.
Introduction of Fluorophenoxy Moiety: Etherification reactions using fluorophenols and alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, or sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-piperidinyl)ethanone: Lacks the pyrimidinyl group.
2-(2-Fluorophenoxy)-1-(4-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Contains a chloropyrimidinyl group instead of a methylpyrimidinyl group.
Uniqueness
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of both the fluorophenoxy and methylpyrimidinyl groups, which may confer specific pharmacological properties and biological activities not seen in similar compounds.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-14-7-10-22(11-8-14)18(23)12-24-16-5-3-2-4-15(16)19/h2-6,9,14H,7-8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVILRTBHBNKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-6-ethyl-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2381272.png)

![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2381280.png)



![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)
![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
![N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2381289.png)
![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
